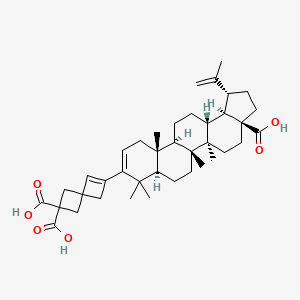

HIV-1 inhibitor-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C39H54O6 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

6-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-carboxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]spiro[3.3]hept-6-ene-2,2-dicarboxylic acid |

InChI |

InChI=1S/C39H54O6/c1-22(2)24-10-15-38(30(40)41)17-16-35(6)26(29(24)38)8-9-28-34(5)13-11-25(33(3,4)27(34)12-14-36(28,35)7)23-18-37(19-23)20-39(21-37,31(42)43)32(44)45/h11,18,24,26-29H,1,8-10,12-17,19-21H2,2-7H3,(H,40,41)(H,42,43)(H,44,45)/t24-,26+,27-,28+,29+,34-,35+,36+,38-/m0/s1 |

InChI Key |

BJXRINPAPGTVSM-XRDOSIMNSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC7(C6)CC(C7)(C(=O)O)C(=O)O)C)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CC7(C6)CC(C7)(C(=O)O)C(=O)O)C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of L-870,810: A Potent HIV-1 Integrase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of L-870,810, a potent small-molecule inhibitor of HIV-1 integrase. L-870,810, an 8-hydroxy-[1][2]-naphthyridine-7-carboxamide, emerged from a research program at Merck aimed at identifying novel antiretroviral agents that target the viral integrase enzyme. This document details the mechanism of action of L-870,810 as a strand transfer inhibitor, summarizes its quantitative biological data, and provides detailed experimental protocols for its synthesis and evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug development.

Discovery and Rationale

The discovery of L-870,810 was driven by the urgent need for new classes of antiretroviral drugs to combat the emergence of HIV-1 strains resistant to existing therapies. The HIV-1 integrase (IN) enzyme, which is essential for the integration of the viral DNA into the host cell's genome, was identified as a promising therapeutic target due to the absence of a human homolog.[3] Early efforts at Merck and other institutions focused on identifying compounds that could inhibit the catalytic activity of this enzyme.

L-870,810 was developed from a class of compounds known as diketo acids, which were found to selectively inhibit the strand transfer step of the integration process.[4] Through a process of rational drug design and chemical optimization, the diketo acid scaffold was evolved into the more potent and pharmacokinetically favorable 8-hydroxy-[1][2]-naphthyridine-7-carboxamide core of L-870,810.[4]

Mechanism of Action

L-870,810 is a potent and selective inhibitor of the strand transfer (ST) reaction catalyzed by HIV-1 integrase.[5] The mechanism of action involves the chelation of divalent metal ions (typically Mg²⁺) within the active site of the enzyme.[6] These metal ions are essential for the catalytic activity of integrase, and their sequestration by the inhibitor effectively blocks the binding of the host DNA and prevents the covalent insertion of the viral DNA into the host genome.

The following diagram illustrates the HIV-1 integration pathway and the point of inhibition by L-870,810.

Quantitative Biological Data

The biological activity of L-870,810 has been characterized through a series of in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Assay Description |

| IC₅₀ (Strand Transfer) | 8 nM | Inhibition of the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase.[1] |

| IC₅₀ (3'-Processing) | > 7 µM | Inhibition of the 3'-processing reaction catalyzed by purified recombinant HIV-1 integrase. |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Cell-Based Antiviral Activity

| Parameter | Value | Cell Line |

| EC₉₅ | 15 nM | 95% effective concentration for inhibition of HIV-1 replication in a cell-based assay.[1] |

EC₉₅: 95% effective concentration.

Table 3: Preclinical Pharmacokinetic Properties

| Species | Oral Bioavailability | Half-life (t½) |

| Rat | Good | - |

| Dog | - | - |

| Rhesus Macaque | >60% | ~5 hours[1] |

Despite its potent antiviral activity and promising pharmacokinetic profile, the clinical development of L-870,810 was discontinued due to observations of liver and kidney toxicity in long-term animal studies.[1]

Synthesis of L-870,810

The synthesis of L-870,810 involves the construction of the core 8-hydroxy-[1][2]-naphthyridine ring system followed by amidation. While a detailed, step-by-step protocol for the exact synthesis of L-870,810 is not publicly available, the following scheme is a plausible route based on published syntheses of analogous 8-hydroxy-[1][2]-naphthyridine-7-carboxamides.

The following diagram outlines a potential synthetic workflow.

References

- 1. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. | BioWorld [bioworld.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Characterization of HIV-1 Maturation Inhibitor-10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical characteristics of a novel second-generation HIV-1 maturation inhibitor, herein referred to as HIV-1 Inhibitor-10. This compound is a derivative of the betulinic acid scaffold, designed to overcome resistance observed with earlier maturation inhibitors. Its mechanism of action centers on the inhibition of the final proteolytic cleavage of the Gag polyprotein, a critical step in the maturation of infectious HIV-1 virions.

Quantitative Analysis of Antiviral Activity and Pharmacokinetics

This compound has demonstrated potent antiviral activity against a broad spectrum of HIV-1 subtypes and key polymorphic variants that confer resistance to first-generation maturation inhibitors. The following tables summarize the key quantitative data regarding its efficacy and pharmacokinetic profile, based on preclinical studies.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain/Variant | EC50 (nM) |

| Wild-Type (NL4-3) | 3.9 ± 3.4 |

| Subtype B Clinical Isolates (median) | 21 |

| Reverse Transcriptase Inhibitor-Resistant | Similar to Wild-Type |

| Protease Inhibitor-Resistant | Similar to Wild-Type |

| Integrase Inhibitor-Resistant | Similar to Wild-Type |

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Dosing | Cmax (µM) | AUC (µM·h) | Oral Bioavailability (%) |

| Rat | 5 mg/kg PO | Data not available | Data not available | Data not available |

| Dog | 1 mg/kg PO | Data not available | Data not available | Data not available |

Note: Specific quantitative values for Cmax, AUC, and oral bioavailability for the compound designated as this compound are not explicitly detailed in the available literature. The development program focused on achieving a profile predictive of once-daily dosing in humans.

Mechanism of Action: Inhibition of Gag Processing

HIV-1 maturation is a critical step in the viral lifecycle where the Gag and Gag-Pol polyproteins are cleaved by the viral protease into functional, mature proteins. This process leads to a morphological rearrangement within the virion, forming the infectious conical core. Maturation inhibitors, including this compound, specifically target the final cleavage event: the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). By binding to the Gag polyprotein at or near the CA-SP1 cleavage site, the inhibitor induces a conformational change that prevents the protease from accessing and cleaving this junction. This results in the release of non-infectious viral particles with defective cores.

Figure 1. Mechanism of action of this compound.

Experimental Protocols

The biochemical characterization of this compound involved several key experimental procedures to determine its antiviral activity and mechanism of action.

Antiviral Activity Assay (Single-Round Infectivity Assay)

This assay quantifies the ability of the inhibitor to block HIV-1 infection in a single replication cycle.

Methodology:

-

Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting HEK293T cells with an HIV-1 genomic vector (encoding a luciferase reporter gene in place of the env gene) and a vector expressing a viral envelope protein (e.g., VSV-G).

-

Cell Plating: TZM-bl reporter cells, which express CD4, CCR5, and CXCR4 and contain a luciferase gene under the control of the HIV-1 LTR, are seeded in 96-well plates.

-

Inhibitor Preparation: A serial dilution of this compound is prepared in cell culture medium.

-

Infection: The pseudotyped virus and the diluted inhibitor are added to the TZM-bl cells.

-

Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

-

Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

-

Data Analysis: The EC50 value, the concentration of the inhibitor that reduces viral replication by 50%, is calculated from the dose-response curve.

Figure 2. Workflow for the single-round infectivity assay.

Gag Processing and Virion Maturation Assay (Western Blot)

This assay directly assesses the effect of the inhibitor on the proteolytic cleavage of the Gag polyprotein.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are transfected with a plasmid encoding the full-length HIV-1 Gag polyprotein.

-

Inhibitor Treatment: A subset of the transfected cells is treated with this compound at various concentrations. A control group remains untreated.

-

Virus-Like Particle (VLP) Harvesting: After 24-48 hours, the cell culture supernatant containing the released VLPs is collected. The VLPs are then pelleted by ultracentrifugation through a sucrose cushion.

-

Cell Lysis: The cells are also harvested and lysed to analyze intracellular Gag expression.

-

Protein Quantification: The protein concentration of the cell lysates and VLP pellets is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from the cell lysates and VLP pellets are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for HIV-1 Gag (e.g., anti-p24). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added, and the resulting signal is detected. The presence of the uncleaved Gag precursor (p55) and the mature capsid protein (p24) is analyzed. An accumulation of the CA-SP1 intermediate (p25) in the presence of the inhibitor is indicative of maturation inhibition.

Figure 3. Workflow for the Gag processing assay.

Conclusion

This compound represents a promising second-generation maturation inhibitor with potent activity against a wide range of HIV-1 variants. Its mechanism of action, the specific inhibition of the CA-SP1 cleavage step in Gag processing, has been well-characterized through established biochemical and virological assays. Further preclinical and clinical development is warranted to fully elucidate its therapeutic potential as part of a combination antiretroviral therapy regimen.

Technical Guide: Inhibition of HIV-1 Gag Processing by a Novel Antiviral Compound, Inhibitor-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein is a cornerstone of the viral life cycle, orchestrating the assembly, budding, and maturation of new virions.[1][2][3] Proteolytic processing of Gag by the viral protease is an essential step for the transformation of immature, non-infectious viral particles into mature, infectious virions.[1][3] This critical maturation process makes the HIV-1 protease and the Gag processing cascade a prime target for antiretroviral therapy.[1][2][4] This document provides a technical overview of a representative novel antiretroviral agent, designated "Inhibitor-10," which specifically targets the processing of the HIV-1 Gag polyprotein.

Mechanism of Action of Inhibitor-10

Inhibitor-10 functions as a maturation inhibitor, a class of antiretroviral drugs that disrupt the final stages of the viral life cycle.[2][3] Unlike protease inhibitors that directly target the active site of the HIV-1 protease, maturation inhibitors like Inhibitor-10 bind to the Gag polyprotein itself.[5] Specifically, they target the cleavage site between the capsid (CA) and the spacer peptide 1 (SP1) domains of Gag.[3][5]

By binding to this region, Inhibitor-10 stabilizes the immature Gag lattice, preventing the conformational changes necessary for the viral protease to access and cleave the CA-SP1 junction.[5] This inhibition of the final and rate-limiting step of Gag processing leads to the accumulation of the CA-SP1 precursor protein.[3][5] The resulting virions are morphologically aberrant, with an incomplete and non-functional core, rendering them non-infectious.[1][2]

Quantitative Data on the Inhibitory Activity of Inhibitor-10

The antiviral potency of Inhibitor-10 has been evaluated in various cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| IC50 (Inhibition of Gag Processing) | HEK293T | HIV-1 NL4-3 | 15 nM | [3] |

| EC50 (Antiviral Activity) | MT-2 cells | HIV-1 IIIB | 10 nM | [6] |

| EC90 (Antiviral Activity) | PMBCs | Clinical Isolate | 35 nM | [6] |

| Protein-Binding Adjusted EC90 | Human Serum | HIV-1 NL4-3 | 100 nM | [7] |

| Inhibition of CA-SP1 Cleavage | Virus-like Particles | N/A | >80% at 100 nM | [5] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; EC90: 90% effective concentration; PMBCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

The characterization of Inhibitor-10's effect on HIV-1 Gag processing involves several key experimental protocols.

Cell-Based Assay for Gag Processing Inhibition

This protocol assesses the ability of Inhibitor-10 to block Gag processing in a cellular context.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured and transfected with a proviral DNA plasmid (e.g., HIV-1 NL4-3) in the presence of varying concentrations of Inhibitor-10 or a vehicle control (e.g., DMSO).[5]

-

Virus Production and Harvesting: After 48 hours post-transfection, the cell culture supernatant containing viral particles is collected. The virions are then pelleted by ultracentrifugation.[8]

-

Western Blot Analysis: The viral pellets are lysed, and the proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with antibodies specific for HIV-1 capsid (p24).[8]

-

Quantification: The bands corresponding to the unprocessed Gag (Pr55), the CA-SP1 intermediate (p25), and the mature CA (p24) are quantified using densitometry. An increase in the p25/p24 ratio indicates inhibition of Gag processing.[8]

Antiviral Activity Assay (p24 ELISA)

This assay measures the overall antiviral efficacy of Inhibitor-10 by quantifying the production of the HIV-1 p24 capsid protein.

Methodology:

-

Cell Infection: Susceptible T-cell lines (e.g., MT-2) or primary human peripheral blood mononuclear cells (PBMCs) are infected with a known amount of HIV-1.[9][10]

-

Inhibitor Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of Inhibitor-10.[9]

-

Supernatant Collection: Culture supernatants are collected at specific time points post-infection (e.g., 3, 5, and 7 days).[11]

-

p24 ELISA: The concentration of p24 antigen in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[10][11]

-

Data Analysis: The p24 concentrations are plotted against the inhibitor concentrations to determine the EC50 and EC90 values.

In Vitro Peptide Cleavage Assay

This cell-free assay directly measures the ability of HIV-1 protease to cleave a synthetic peptide substrate corresponding to a Gag cleavage site. While Inhibitor-10 is not a direct protease inhibitor, this assay can be used as a control to confirm its mechanism of action.

Methodology:

-

Reaction Setup: Recombinant HIV-1 protease is incubated with a fluorogenic peptide substrate that mimics a Gag cleavage site in a reaction buffer.

-

Inhibitor Addition: The reaction is performed in the presence or absence of Inhibitor-10 or a known protease inhibitor (positive control).

-

Kinetic Measurement: The cleavage of the peptide substrate, which results in an increase in fluorescence, is monitored over time using a fluorescence microplate reader.

-

Analysis: The rate of cleavage is calculated from the linear phase of the reaction. A lack of inhibition by Inhibitor-10 in this assay would support its mechanism as a maturation inhibitor rather than a direct protease inhibitor.

Conclusion

Inhibitor-10 represents a promising class of HIV-1 maturation inhibitors that effectively block viral replication by targeting the processing of the Gag polyprotein. Its distinct mechanism of action, which involves the stabilization of the immature Gag lattice and the prevention of CA-SP1 cleavage, makes it a valuable candidate for combination antiretroviral therapy, particularly for patients with resistance to other drug classes.[12] The experimental protocols outlined in this guide provide a robust framework for the further characterization and development of Inhibitor-10 and other novel HIV-1 maturation inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. HIV-1 Gag as an Antiviral Target: Development of Assembly and Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in HIV-1 Gag Inhibitor Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of Human Immunodeficiency Virus Type 1 Protease Inhibitors against the Initial Autocleavage in Gag-Pol Polyprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A single G10T polymorphism in HIV-1 subtype C Gag-SP1 regulates sensitivity to maturation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Class of HIV-1 Inhibitors Targeting the Vpr-Induced G2-Arrest in Macrophages by New Yeast- and Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are HIV gag inhibitors and how do they work? [synapse.patsnap.com]

The Broad Antiviral Spectrum of Dolutegravir Against Diverse HIV-1 Subtypes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immense genetic diversity of Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to effective long-term antiretroviral therapy (ART).[1][2] HIV-1 is classified into several groups, with Group M being responsible for the global pandemic and further divided into numerous subtypes (clades) and circulating recombinant forms (CRFs).[3] This genetic variability can influence drug susceptibility and the development of resistance.[2][4] Therefore, a critical attribute of any successful antiretroviral agent is a broad spectrum of activity against this array of viral variants.

This technical guide provides an in-depth analysis of the antiviral spectrum of the integrase strand transfer inhibitor (INSTI) Dolutegravir (DTG) , a cornerstone of modern ART. Dolutegravir is recognized for its high potency, favorable safety profile, and a high genetic barrier to resistance.[5][6] We will examine its mechanism of action, quantitative antiviral activity against various HIV-1 subtypes, the experimental protocols used for these evaluations, and its robust profile against strains resistant to other inhibitors.

Mechanism of Action: Integrase Strand Transfer Inhibition

Dolutegravir targets the HIV-1 integrase (IN) enzyme, which is essential for the viral replication cycle.[5][7] Specifically, it inhibits the strand transfer step, where the viral DNA, reverse-transcribed from viral RNA, is covalently inserted into the host cell's genome. By binding to the active site of the integrase enzyme and chelating two essential magnesium ions (Mg2+), Dolutegravir effectively blocks the integration process.[7] This prevents the establishment of a productive, lifelong infection in the host cell.

Quantitative Antiviral Spectrum of Dolutegravir

Dolutegravir exhibits potent antiviral activity across a wide range of HIV-1 subtypes and groups, including those less common in North America and Europe where most early antiretroviral drugs were developed.[4][5] Its efficacy is maintained against primary viral isolates from diverse geographical regions.

| HIV-1 Subtype/Group | Mean EC50 (nM) | Fold Change vs. Reference | Reference Strain(s) |

| Subtype B | 1.5 ± 0.6 | 1.0 | HIV-1NL4-3 |

| Subtype A | 1.3 ± 0.2 | ~0.9 | Clinical Isolates |

| Subtype C | Not specified | Similar to B | Clinical Isolates |

| Subtype D | Not specified | Similar to B | Clinical Isolates |

| CRF01_AE | Not specified | Similar to B | Clinical Isolates |

| CRF02_AG | Not specified | Similar to B | Clinical Isolates |

| Group O | Not specified | Similar to B | Clinical Isolates |

| HIV-2 | 2.3 ± 0.7 | ~1.5 | HIV-2ROD9 |

Table 1: In Vitro Susceptibility of Diverse HIV-1 Subtypes and HIV-2 to Dolutegravir. Data compiled from multiple studies.[8][9] EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. Fold change is calculated relative to the subtype B reference strain.

Experimental Protocols: Assessing Antiviral Susceptibility

The quantitative data presented above are primarily generated using phenotypic susceptibility assays. These assays directly measure the ability of the virus to replicate in the presence of varying concentrations of an antiretroviral drug.[10][11] The most common method involves the use of recombinant viruses.

Recombinant Virus Phenotypic Assay

This technique is a cornerstone of modern drug resistance testing and is widely used in both research and clinical settings.[10][12]

Methodology:

-

RNA Extraction: Viral RNA is extracted from patient plasma samples. A minimum viral load of 500-1,000 copies/mL is generally required for successful amplification.[13]

-

RT-PCR and Nested PCR: The viral RNA is reverse transcribed into complementary DNA (cDNA). The specific gene region of interest (in this case, the pol gene encoding integrase) is then amplified using Polymerase Chain Reaction (PCR). A nested PCR step is often used to increase the yield and specificity of the target amplicon.[14]

-

Homologous Recombination: The amplified patient-derived integrase gene is co-transfected into a permissive cell line along with a standardized HIV-1 vector backbone. This backbone contains the full viral genome but has its own integrase gene deleted. Through homologous recombination, the patient's integrase sequence is incorporated into the vector, creating a replication-competent recombinant virus.[11]

-

Cell Culture and Drug Titration: The resulting recombinant virus population is used to infect a susceptible cell line (e.g., MT-2 cells or TZM-bl cells) in the presence of serial dilutions of Dolutegravir.

-

Quantification of Viral Replication: After a set incubation period, viral replication is measured. This is often done by quantifying the activity of a reporter gene (e.g., luciferase or β-galactosidase) that is expressed upon successful infection, or by measuring the production of viral proteins like p24 antigen.

-

EC50 Calculation: The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the replication levels against the drug concentration. The result is often reported as a "fold change" by comparing the EC50 of the patient's virus to that of a known drug-sensitive reference virus.[10]

Robustness Against Integrase Inhibitor Resistance

A key advantage of Dolutegravir is its high genetic barrier to resistance and its activity against viral strains that are resistant to first-generation INSTIs, such as Raltegravir (RAL) and Elvitegravir (EVG).[5][15] Resistance to RAL and EVG is often mediated by mutations at positions Y143, N155, and Q148 in the integrase enzyme. Dolutegravir often retains full or near-full activity against viruses with the Y143 and N155 pathways.[15] While the Q148 pathway, especially with additional secondary mutations, can reduce susceptibility to Dolutegravir, the fold change in resistance is substantially lower than that observed for Raltegravir and Elvitegravir.[15]

| Primary INSTI Mutation(s) | Dolutegravir (DTG) Fold Change (FC) in EC50 | Raltegravir (RAL) Fold Change (FC) in EC50 |

| Y143R/C/H | 1.0 - 1.5 | >10 |

| N155H | ~1.4 | >10 |

| Q148H/R/K | 1.0 - 5.0 | >15 |

| G140S + Q148H | ~3.8 | >50 |

| G140S + Q148R | ~13.3 | >80 |

Table 2: Comparative Activity of Dolutegravir Against Common INSTI-Resistant HIV-1 Variants. Fold change values are approximate and can vary based on the viral background and specific secondary mutations. Data compiled from published studies.[9][15]

Conclusion

Dolutegravir demonstrates a potent and broad antiviral spectrum, with consistent high activity against all major HIV-1 subtypes and circulating recombinant forms tested to date. Its unique binding mode and interaction with the integrase active site contribute to a high genetic barrier to resistance, allowing it to maintain susceptibility against many viral strains that have developed resistance to earlier-generation integrase inhibitors. The robust methodologies of phenotypic and genotypic resistance testing are crucial for monitoring its continued efficacy in diverse patient populations. These characteristics solidify Dolutegravir's role as a preferred component in first-line and subsequent ART regimens globally for the management of HIV-1 infection.[6]

References

- 1. The Challenge of HIV-1 Subtype Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV-1 subtype-specific drug resistance on dolutegravir-based antiretroviral therapy: protocol for a multicentre study (DTG RESIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Classification and Design of HIV-1 Integrase Inhibitors Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]

- 13. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

- 14. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults [natap.org]

Dawn of a New Era in Antiretroviral Therapy: An In-depth Technical Guide to Early-Stage Novel HIV-1 Maturation Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of novel Human Immunodeficiency Virus Type 1 (HIV-1) maturation inhibitors. As the landscape of antiretroviral therapy evolves, targeting the final, critical step of viral maturation presents a promising strategy to combat drug resistance and offer new therapeutic options. This document delves into the core aspects of early-stage research, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and inhibitor mechanisms.

The HIV-1 Maturation Process: A Prime Target for Inhibition

HIV-1 maturation is a multi-step process essential for the formation of infectious viral particles. Following the budding of the immature virion from the host cell, the viral protease cleaves the Gag polyprotein (Pr55Gag) at several sites. This orchestrated cleavage cascade leads to a dramatic morphological rearrangement within the virion, transforming the non-infectious, immature particle into a mature, infectious one characterized by its conical capsid core.

A critical and rate-limiting step in this cascade is the final cleavage of the capsid-spacer peptide 1 (CA-SP1) precursor protein (p25) into the mature capsid protein (CA or p24) and the spacer peptide 1 (SP1).[1][2] Inhibition of this cleavage event stalls the maturation process, resulting in the production of non-infectious virions with defective cores.[1][2] This unique mechanism of action makes maturation inhibitors a distinct and valuable class of antiretrovirals, particularly for patients with resistance to existing drug classes.

Novel HIV-1 Maturation Inhibitors: A Quantitative Overview

Recent research has focused on the development of second and next-generation maturation inhibitors that overcome the limitations of the first-in-class compound, Bevirimat (BVM), which showed reduced efficacy against certain HIV-1 subtypes with natural polymorphisms in the Gag sequence.[3] Two promising novel inhibitors in early-stage development are GSK3640254 (GSK'254) and VH3739937 (VH-937).

The following tables summarize the in vitro antiviral activity and cytotoxicity of these novel compounds against various HIV-1 strains, providing a clear comparison of their potency and therapeutic window.

Table 1: Antiviral Activity (EC50) of Novel HIV-1 Maturation Inhibitors against Wild-Type and Resistant HIV-1 Strains

| Compound | Virus Strain | EC50 (nM) | Cell Type | Assay Type | Reference |

| GSK3640254 (GSK'254) | NL4-3 (Wild-Type) | 1.4 | MT-2 | Multi-cycle | [4] |

| Subtype B Isolate (Mean) | 9 | Clinical Isolates | - | [4] | |

| Subtype C Isolate (Mean) | - | - | - | ||

| V362I Mutant | - | - | - | ||

| V370A Mutant | - | - | - | ||

| A364V Mutant | 143 | SDM | - | [5] | |

| VH3739937 (VH-937) | NLRepRluc-P373S (Wild-Type) | 1.8 | MT-2 | Multi-cycle | [6] |

| HIV-1 Laboratory Strains (Mean) | ≤ 5.0 | CEM-NKR-CCR5-Luc | Multi-cycle | [7][8] | |

| HIV-1 Clinical Isolates (Mean) | 1.0 - 5.0 | PBMCs | Multi-cycle | [7] | |

| A364V Mutant | 8.0 | - | Multi-cycle | [7][8] | |

| A364V Mutant | 32.0 | - | Single-cycle | [7][8] | |

| Bevirimat (BVM) | NL4-3 (Wild-Type) | ~10 | - | - | [9] |

| V7A Polymorph | >50-fold increase vs WT | - | - | [3] |

EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. SDM: Site-Directed Mutant; PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of Novel HIV-1 Maturation Inhibitors

| Compound | Cell Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| GSK3640254 (GSK'254) | - | >300 | >464.8 | [8] |

| VH3739937 (VH-937) | MT-2 | >10 | - | [6] |

| Bevirimat Derivatives | H9 lymphocytes | - | 20,000 | [10] |

CC50 (Half-maximal Cytotoxic Concentration) is the concentration of a substance that is toxic to 50% of cells. A higher Selectivity Index indicates a more favorable safety profile.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the HIV-1 Gag processing pathway, the mechanism of action of novel maturation inhibitors, and a typical experimental workflow for evaluating antiviral activity.

References

- 1. Attributes | Graphviz [graphviz.org]

- 2. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Edge Attributes | Graphviz [graphviz.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. ablinc.com [ablinc.com]

- 8. Node, Edge and Graph Attributes [emden.github.io]

- 9. researchgate.net [researchgate.net]

- 10. hanc.info [hanc.info]

Decoding the HIV-1 Maturation Inhibitor Pharmacophore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacophore of HIV-1 maturation inhibitors, a promising class of antiretroviral agents that target a late stage of the viral lifecycle. By elucidating the key structural features and molecular interactions required for potent inhibition of HIV-1 maturation, this document aims to provide a comprehensive resource for researchers actively engaged in the discovery and development of novel anti-HIV-1 therapeutics.

The Mechanism of Action: Arresting Viral Maturation

HIV-1 maturation is a critical process whereby newly budded, immature virions undergo a series of proteolytic cleavages and structural rearrangements to become infectious. This transformation is orchestrated by the viral protease, which cleaves the Gag polyprotein at several sites. The final and rate-limiting step in this cascade is the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid (CA) protein.[1]

HIV-1 maturation inhibitors act by specifically targeting this terminal cleavage event.[1] They bind to a pocket at the interface of the CA C-terminal domain (CTD) and SP1 within the immature Gag lattice. This binding stabilizes a transient six-helix bundle formed by SP1, preventing the viral protease from accessing and cleaving the CA-SP1 junction.[2] Consequently, the virions are released in an immature, non-infectious state, effectively halting the spread of the virus.

Quantitative Analysis of Maturation Inhibitors

The development of HIV-1 maturation inhibitors has progressed from the first-in-class compound, Bevirimat (BVM), to second-generation inhibitors with improved potency and broader activity against resistant strains. The following tables summarize key quantitative data for representative compounds.

Table 1: In Vitro Antiviral Activity of HIV-1 Maturation Inhibitors

| Compound | Virus Strain | Assay Cell Line | EC50 (nM) | IC50 (nM) | Reference |

| Bevirimat (BVM) | HIV-1 NL4-3 | MT-4 | - | 10.3 | [3] |

| Bevirimat (BVM) | Wild-type HIV-1 | PBMCs | - | ~10 | [4] |

| BMS-955176 | HIV-1 Subtype B (N=87) | - | 3.9 ± 3.4 | - | [5] |

| BMS-955176 | Subtype B Clinical Isolates | PBMCs | 21 | - | [5] |

| GSK3640254 | - | - | - | - | [6] |

| VH3739937 | HIV-1 Laboratory Strains | CEM-NKR-CCR5-Luc | 1.3 - 4.4 | - | |

| VH3739937 | HIV-1 Clinical Isolates | PBMCs | 1.0 - 5.0 | - | |

| Compound 14a (BVM analog) | HIV-1 | - | - | 20 ± 10 | [4] |

Table 2: Pharmacokinetic Properties of Second-Generation HIV-1 Maturation Inhibitors

| Compound | Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Reference |

| GSK3532795/BMS-955176 | Mouse | 2.2 | 1.1 | 6.6 | [1] |

| GSK3532795/BMS-955176 | Rat | 0.8 | 0.6 | 10.2 | [1] |

| GSK3532795/BMS-955176 | Dog | 0.13 | 0.36 | 31.7 | [1] |

| GSK3532795/BMS-955176 | Cynomolgus Monkey | 0.4 | 0.5 | 16.2 | [1] |

| GSK3640254 | Human | - | - | ~24 | [6][7] |

| Bevirimat (PA-457) | Human | 0.17 L/h (apparent oral) | - | 60.3 |

Experimental Protocols

Antiviral Activity Assay (Luciferase Reporter Gene Assay)

This protocol describes a common method for determining the antiviral potency of compounds using a luciferase reporter gene assay in TZM-bl cells.[3][5][8][9][10]

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)

-

Complete Growth Medium (GM): DMEM supplemented with 10% FBS, penicillin/streptomycin.

-

HIV-1 virus stock (e.g., NL4-3)

-

Test compounds

-

96-well flat-bottom culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of GM. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compounds in GM.

-

Infection: Add 50 µL of the diluted compounds to the corresponding wells. Subsequently, add 50 µL of HIV-1 virus stock (at a pre-determined optimal dilution) to all wells except for the cell control wells.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

-

Lysis and Luminescence Reading: Remove 100 µL of the culture medium from each well. Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to allow for cell lysis. Transfer 150 µL of the lysate to a 96-well black plate and immediately measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition of virus replication for each compound concentration relative to the virus control (no compound). The EC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

FRET-Based Gag Cleavage Assay

This protocol outlines a Förster Resonance Energy Transfer (FRET)-based assay to monitor the inhibition of Gag cleavage. This is a conceptual protocol synthesized from FRET assays for Gag-Gag interaction and virion maturation.[11][12][13][14]

Materials:

-

Expression vector encoding a Gag polyprotein with a FRET pair (e.g., CFP-YFP) flanking the CA-SP1 cleavage site.

-

Mammalian cell line for transfection (e.g., HEK293T).

-

Transfection reagent.

-

Cell lysis buffer.

-

Fluorometer or fluorescence microscope capable of FRET measurements.

-

Test compounds.

Procedure:

-

Transfection: Transfect HEK293T cells with the Gag-FRET expression vector.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compounds.

-

Cell Lysis or Imaging: After an appropriate incubation period (e.g., 24-48 hours), either lyse the cells to prepare lysates for fluorometer analysis or image the live cells using a fluorescence microscope.

-

FRET Measurement:

-

Fluorometer: Excite the donor fluorophore (e.g., CFP at ~430 nm) and measure the emission of both the donor (e.g., ~475 nm) and the acceptor (e.g., YFP at ~525 nm). The FRET efficiency is calculated as the ratio of acceptor emission to donor emission.

-

Microscopy: Acquire images in both the donor and FRET channels. Calculate the FRET efficiency per cell or region of interest.

-

-

Data Analysis: In the absence of an inhibitor, protease cleavage will separate the FRET pair, leading to a low FRET signal. In the presence of a maturation inhibitor, Gag cleavage is blocked, the FRET pair remains in close proximity, resulting in a high FRET signal. The increase in FRET efficiency is proportional to the inhibitory activity of the compound.

Surface Plasmon Resonance (SPR) for Gag-Inhibitor Binding

This protocol provides a general framework for analyzing the binding kinetics of maturation inhibitors to the Gag polyprotein using SPR.[15][16][17][18][19]

Materials:

-

SPR instrument.

-

Sensor chip (e.g., CM5).

-

Recombinant HIV-1 Gag protein (or a relevant fragment, e.g., CA-SP1).

-

Test compounds.

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

-

Ligand Immobilization: Immobilize the recombinant Gag protein onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of the test compound in the running buffer.

-

Binding Analysis:

-

Inject the different concentrations of the test compound over the sensor surface.

-

Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

-

Regenerate the sensor surface between each injection if necessary.

-

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Experimental and Logical Workflow

The discovery and characterization of novel HIV-1 maturation inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.

This guide provides a foundational understanding of the pharmacophore of HIV-1 maturation inhibitors, supported by quantitative data and detailed experimental methodologies. The continued exploration of this unique antiviral target holds significant promise for the development of next-generation therapies to combat HIV-1 infection.

References

- 1. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]

- 4. New Phosphorus Analogs of Bevirimat: Synthesis, Evaluation of Anti-HIV-1 Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Phase 1 results show safety and once-daily potential of new HIV maturation inhibitor [natap.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. hiv.lanl.gov [hiv.lanl.gov]

- 10. Production and use of HIV-1 luciferase reporter viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FRET-Based Detection and Quantification of HIV-1 Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating HIV-1 Infectivity and Virion Maturation across Varied Producer Cells with a Novel FRET-Based Detection and Quantification Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FRET analysis of HIV‐1 Gag and GagPol interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Structural and molecular determinants of HIV-1 Gag binding to the plasma membrane [frontiersin.org]

- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 17. Measuring the binding stoichiometry of HIV-1 Gag to very-low-density oligonucleotide surfaces using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Spying on HIV with SPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Interplay between HIV-1 Gag Binding to the Plasma Membrane and Env Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Juncture: A Technical Guide to CA-SP1 Cleavage in HIV-1 Maturation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pivotal role of the capsid-spacer peptide 1 (CA-SP1) cleavage event in the maturation of Human Immunodeficiency Virus Type 1 (HIV-1). A thorough understanding of this process is fundamental for the development of novel antiretroviral therapies. This document details the molecular mechanisms, presents key quantitative data, outlines experimental protocols, and visualizes the intricate pathways involved in this final and critical step of viral maturation.

Introduction: The Maturation Switch of HIV-1

HIV-1 particles are initially assembled and released from infected cells in an immature, non-infectious state. The core of this immature virion is composed of the Gag polyprotein, which forms a spherical lattice beneath the viral envelope.[1][2] The transition to a mature, infectious virion is orchestrated by the viral protease (PR), which systematically cleaves the Gag polyprotein at several sites.[1][2][3][4] The final and rate-limiting step in this cascade is the cleavage at the junction between the capsid (CA) and spacer peptide 1 (SP1).[5][6] This event triggers a dramatic morphological rearrangement, leading to the formation of the characteristic conical capsid core that encases the viral genome and is essential for infectivity.[1][5][7]

The CA-SP1 junction acts as a molecular switch. In the immature Gag lattice, the C-terminus of CA and the SP1 region form a six-helix bundle that stabilizes the immature hexameric structure.[5][8][9][10] Cleavage at the CA-SP1 site by the viral protease disrupts this bundle, destabilizing the immature lattice and liberating the CA protein to reassemble into the mature conical capsid.[5][11]

Quantitative Data on Gag Processing and Maturation

The proteolytic processing of the Gag polyprotein is a temporally regulated process with distinct cleavage rates for each site. The CA-SP1 cleavage is notably the slowest, ensuring it occurs as the final step in maturation.[6][11]

| Cleavage Site | Relative Cleavage Rate (in vitro) | kcat (s⁻¹) | Km (µM) | Reference |

| SP1/NC | Fastest (~400-fold faster than CA-SP1) | 0.152 | 99 | [3][6][12] |

| MA/CA | Intermediate | - | - | [3][11] |

| NC/SP2 | Slow | - | - | [11] |

| CA-SP1 | Slowest | - | - | [6][11] |

Inhibition of CA-SP1 cleavage has a profound impact on viral infectivity. Even small amounts of unprocessed CA-SP1 can have a trans-dominant negative effect.[13]

| Level of Uncleaved CA-SP1 | Effect on Infectivity | Reference |

| <5% of total Gag | Required to fully alleviate trans-dominant inhibition | [6] |

| Low concentrations of Protease Inhibitors (e.g., 10 nM Lopinavir) | Slight increase in CA-SP1, significant reduction in infectivity | [13] |

The cellular environment also influences maturation efficiency.

| Producer Cell Line | Immature Virion Rate | Relative Infectivity | Reference |

| HEK293T | 18.21% | 100% (baseline) | [14] |

| Jurkat | 31.33% | 61.76% ± 4.81% | [14] |

Signaling Pathways and Molecular Interactions

The maturation process is a highly orchestrated series of events involving specific molecular interactions and conformational changes.

Gag Processing Cascade

The cleavage of the Gag polyprotein by HIV-1 protease follows a defined sequence, culminating in the release of the mature CA protein.

Caption: Sequential cleavage of the HIV-1 Gag polyprotein by viral protease.

Role of the Six-Helix Bundle and IP6

The stability of the immature Gag lattice is crucial and is maintained by a six-helix bundle formed at the CA-SP1 junction. The cellular cofactor inositol hexakisphosphate (IP6) plays a vital role in promoting the assembly and stability of this immature lattice.[8][15][16][17]

Caption: The role of the six-helix bundle and IP6 in immature lattice stability and maturation.

Experimental Protocols

A variety of experimental techniques are employed to study HIV-1 maturation and the effects of inhibitors on CA-SP1 cleavage.

In Vitro Protease Cleavage Assay

This assay directly measures the kinetics of Gag polyprotein cleavage by recombinant HIV-1 protease.

Objective: To determine the rate and order of cleavage at different sites within the Gag polyprotein.

Methodology:

-

Substrate Preparation: Synthesize or express and purify the Gag polyprotein or specific peptide substrates representing the cleavage sites.[12]

-

Enzyme Reaction: Incubate the substrate with purified recombinant HIV-1 protease in a suitable buffer (e.g., pH 6.0, high salt concentration).[12][18]

-

Time-Course Analysis: Collect aliquots of the reaction at different time points.

-

Product Analysis: Separate the cleavage products by SDS-PAGE and visualize by Coomassie staining or Western blotting using specific antibodies against Gag proteins (e.g., anti-CA).[13][19] Alternatively, use mass spectrometry to identify and quantify the cleavage products.[19][20]

-

Data Analysis: Quantify the disappearance of the substrate and the appearance of cleavage products over time to determine kinetic parameters (Km and kcat).[12]

Caption: Workflow for an in vitro HIV-1 protease cleavage assay.

Virion Maturation Analysis by Electron Microscopy

Electron microscopy (EM) provides direct visualization of virion morphology, allowing for the assessment of maturation status.

Objective: To visualize the morphology of HIV-1 particles and assess the extent of maturation.

Methodology:

-

Virion Production: Transfect producer cells (e.g., HEK293T or HeLa) with an HIV-1 proviral plasmid.[21] Culture the cells under desired conditions (e.g., in the presence or absence of maturation inhibitors).

-

Virion Purification: Harvest the cell culture supernatant and purify the virions, often by ultracentrifugation through a sucrose cushion.[22]

-

Sample Preparation for EM:

-

Imaging: Acquire images using a transmission electron microscope. For Cryo-ET, a series of images is taken at different tilt angles.[23]

-

Image Analysis: Analyze the images to classify virions as immature (donut-shaped core), mature (conical core), or aberrant.[1][4][24] For Cryo-ET, computational reconstruction is used to generate 3D models of the virions.[9][23]

Caption: Experimental workflow for analyzing HIV-1 virion maturation by electron microscopy.

FRET-Based Virion Maturation Assay

This fluorescence-based assay allows for the quantification of Gag processing in individual virions.

Objective: To quantitatively measure the extent of Gag cleavage and virion maturation in a population of viruses.

Methodology:

-

Construct Design: Create a modified HIV-1 Gag construct where a Förster Resonance Energy Transfer (FRET) pair of fluorescent proteins (e.g., YFP and CFP) are engineered on either side of a protease cleavage site.

-

Virion Production: Co-transfect producer cells with the FRET-based Gag construct and a plasmid expressing the viral envelope protein.

-

Virion Analysis: Analyze the produced virions using fluorescence microscopy.

-

Immature Virions: In unprocessed Gag, the FRET pair is in close proximity, resulting in a high FRET signal.

-

Mature Virions: After cleavage by the viral protease, the FRET pair is separated, leading to a loss of the FRET signal.

-

-

Quantification: Quantify the ratio of FRET-positive (immature) to FRET-negative (mature) virions to determine the maturation efficiency.[14]

Drug Development Targeting CA-SP1 Cleavage

The critical nature of the CA-SP1 cleavage has made it an attractive target for a class of antiretroviral drugs known as maturation inhibitors (MIs).

Mechanism of Action of Maturation Inhibitors (e.g., Bevirimat): MIs do not directly inhibit the active site of the viral protease. Instead, they bind to the immature Gag lattice at or near the CA-SP1 junction.[24][25][26] This binding stabilizes the six-helix bundle, preventing the conformational changes necessary for the protease to access and cleave the CA-SP1 site.[26][27] As a result, the final step of maturation is blocked, leading to the production of non-infectious viral particles with aberrant morphology.[5][24]

Caption: Mechanism of action of HIV-1 maturation inhibitors.

Conclusion

The cleavage of the CA-SP1 junction is a finely tuned and indispensable event in the HIV-1 life cycle. Its role as the final trigger for the structural transformation from a non-infectious to an infectious virion underscores its importance as a key therapeutic target. A deep and quantitative understanding of the molecular choreography of CA-SP1 cleavage, the factors that regulate it, and the experimental methods to probe it, is essential for the continued development of novel and effective antiretroviral strategies that exploit this vulnerability in the virus. The data and methodologies presented in this guide offer a solid foundation for researchers and drug developers working to combat HIV-1.

References

- 1. journals.asm.org [journals.asm.org]

- 2. HIV - Wikipedia [en.wikipedia.org]

- 3. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural analysis of HIV-1 maturation using cryo-electron tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Inositol phosphates are assembly co-factors for HIV-1 | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 9. corevih-bretagne.fr [corevih-bretagne.fr]

- 10. biorxiv.org [biorxiv.org]

- 11. The Structural Biology of HIV Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The gag precursor contains a specific HIV-1 protease cleavage site between the NC (P7) and P1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HIV-1 Gag Processing Intermediates Trans-dominantly Interfere with HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluating HIV-1 Infectivity and Virion Maturation across Varied Producer Cells with a Novel FRET-Based Detection and Quantification Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A stable immature lattice packages IP6 for HIV capsid maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IP6 Regulation of HIV Capsid Assembly, Stability, and Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HIV-1 is dependent on its immature lattice to recruit IP6 for mature capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High-Yield and Quantitative Purification Method for HIV Which Minimizes Forces Applied to Virions Utilized to Investigate Maturation of HIV-1 via Cryo-Electron Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Electron cryotomography of immature HIV-1 virions reveals the structure of the CA and SP1 Gag shells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Exploring HIV-1 Maturation: A New Frontier in Antiviral Development [mdpi.com]

- 26. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of HIV-1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols for a variety of in vitro assays to determine the efficacy of investigational inhibitors against Human Immunodeficiency Virus Type 1 (HIV-1). The following sections offer step-by-step methodologies for assays targeting key stages of the HIV-1 replication cycle, including viral entry, reverse transcription, integration, and protease activity. Additionally, quantitative data for known HIV-1 inhibitors are presented for comparative purposes, and diagrams illustrating the viral life cycle and experimental workflows are included to facilitate understanding.

HIV-1 Replication Cycle Overview

The replication cycle of HIV-1 is a multi-stage process that offers several targets for antiretroviral drugs. The main stages are:

-

Binding and Fusion: The virus attaches to a CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of a host T-cell, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cell.[1][2]

-

Reverse Transcription: Inside the cell, the viral enzyme reverse transcriptase converts the single-stranded viral RNA genome into double-stranded DNA.[1][2]

-

Integration: The newly synthesized viral DNA is transported into the host cell's nucleus, where the viral enzyme integrase incorporates it into the host's genomic DNA, creating a provirus.[1][2]

-

Transcription and Translation: The host cell's machinery transcribes the proviral DNA into messenger RNA (mRNA), which is then translated into viral proteins.[1][3]

-

Assembly: New viral RNA and proteins move to the cell surface and assemble into immature, non-infectious viral particles.[2]

-

Budding and Maturation: The immature virions push out from the host cell. The viral enzyme protease then cleaves the new polyproteins to create mature, infectious virus particles.[1][2]

Data Presentation: Efficacy of Known HIV-1 Inhibitors

The following tables summarize the in vitro efficacy of several known HIV-1 inhibitors against different viral strains in various cell types. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values are provided in micromolar (µM) or nanomolar (nM) units.

Table 1: Reverse Transcriptase Inhibitors

| Inhibitor | Class | Virus Strain | Cell Type | IC50/EC50 | Reference |

| Zidovudine (AZT) | NRTI | HIV-1 IIIB | MT-4 | 0.004 µM | [4] |

| Nevirapine | NNRTI | HIV-1 NL4-3 | TZM-bl | 0.04 µM | [5] |

| Efavirenz | NNRTI | HIV-1 NL4-3 | TZM-bl | 0.003 µM | [5] |

Table 2: Protease Inhibitors

| Inhibitor | Virus Strain | Cell Type | IC50/EC50 | Reference | | :--- | :--- | :--- | :--- | | Lopinavir | HIV-1 IIIB | MT-4 | 0.69 ng/ml |[6] | | Ritonavir | HIV-1 IIIB | MT-4 | 4.0 ng/ml |[6] | | A77003 | HIV-1 IIIB | ATH8 | 0.1 µM |[4] |

Table 3: Integrase Inhibitors

| Inhibitor | Virus Strain | Cell Type | IC50/EC50 | Reference | | :--- | :--- | :--- | :--- | | Raltegravir | HIV-1 NL4-3 | TZM-bl | 0.005 µM |[5] | | Elvitegravir | HIV-1 NL4-3 | TZM-bl | 0.002 µM |[5] | | M522 (lithospermic acid) | HIV-1RTMF | PBMCs | 2.2 µM |[7] |

Table 4: Entry Inhibitors

| Inhibitor | Target | Virus Strain | Cell Type | IC50/EC50 | Reference |

| Maraviroc | CCR5 | HIV-1 BaL | PBMCs | 0.002 µM | [8] |

| Enfuvirtide (T-20) | gp41 | HIV-1 NL4-3 | TZM-bl | 0.001 µM | [5] |

| Gen-1 (tieghemelin) | Viral Entry | HIV-1RTMF | PBMCs | 20.0 µM | [7] |

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This protocol describes a non-radioactive, colorimetric assay to measure the inhibition of HIV-1 reverse transcriptase activity. The assay quantifies the amount of digoxigenin-labeled dUTP incorporated into a DNA strand.

Materials and Reagents:

-

HIV-1 Reverse Transcriptase Assay Kit (e.g., from XpressBio or Sigma-Aldrich)[9]

-

Recombinant HIV-1 Reverse Transcriptase

-

Test inhibitor compounds

-

Microplate reader

-

96-well streptavidin-coated plates

-

Reaction Buffer

-

Lysis Buffer

-

Wash Buffer

-

ABTS Substrate

-

Stop Solution

Protocol Workflow:

Procedure:

-

Reagent Preparation: Prepare the reaction buffer and serially dilute the test inhibitor compounds to the desired concentrations.

-

Reaction Setup: In a 96-well plate, add 40 µL of the reaction buffer containing the appropriate concentration of the inhibitor. Add 80 µL of HIV-1 RT diluted in lysis buffer to each well.

-

Incubation: Incubate the plate for 1 to 24 hours at 37°C, depending on the desired sensitivity. A 2-hour incubation is suitable for inhibitor screening.

-

Binding to Plate: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.

-

Washing: Wash the plate five times with 1x wash buffer.

-

Antibody Incubation: Add 100 µL of HRP-conjugated anti-digoxigenin antibody to each well and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step as in step 5.

-

Substrate Reaction: Add 100 µL of ABTS substrate to each well and incubate at room temperature for 10-30 minutes, or until color develops.

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 405 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to screen for inhibitors of HIV-1 protease. The assay measures the cleavage of a synthetic peptide substrate, which releases a fluorophore.

Materials and Reagents:

-

HIV-1 Protease Inhibitor Screening Kit (e.g., from Abcam)[10]

-

Recombinant HIV-1 Protease

-

HIV-1 Protease Substrate (fluorogenic)

-

Assay Buffer

-

Pepstatin A (positive control inhibitor)

-

Test inhibitor compounds

-

Fluorescence microplate reader

-

96-well black plates

Protocol Workflow:

Procedure:

-

Reagent Preparation: Prepare the assay buffer and serial dilutions of the test inhibitor compounds. Prepare a solution of the positive control inhibitor (Pepstatin A).[10]

-

Reaction Setup: To a 96-well black plate, add 10 µL of the test compound, positive control, or assay buffer (for enzyme control).[10]

-

Enzyme Addition: Prepare the HIV-1 protease solution according to the kit instructions and add 80 µL to each well.[10]

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes.[10]

-

Substrate Addition: Prepare the HIV-1 protease substrate solution and add 10 µL to each well to initiate the reaction.[10]

-

Data Acquisition: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 450 nm in kinetic mode for 1-3 hours at 37°C.[10]

-

Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. Calculate the IC50 value from the dose-response curve.

HIV-1 Integrase Inhibition Assay (Colorimetric)

This protocol details a non-radioactive, colorimetric assay to measure the strand transfer activity of HIV-1 integrase and its inhibition.

Materials and Reagents:

-

HIV-1 Integrase Assay Kit (e.g., from XpressBio)

-

Recombinant HIV-1 Integrase

-

Donor Substrate (DS) DNA (biotin-labeled)

-

Target Substrate (TS) DNA (with a 3'-end modification)

-

Reaction Buffer

-

Blocking Buffer

-

Wash Buffer

-

HRP-conjugated Antibody (against the TS modification)

-

TMB Substrate

-

Stop Solution

-

Streptavidin-coated 96-well plate

-

Microplate reader

Protocol Workflow:

Procedure:

-

Plate Coating: Coat the wells of a streptavidin-coated 96-well plate with the biotinylated Donor Substrate (DS) DNA by incubating for 30 minutes at 37°C.

-

Washing and Blocking: Wash the plate five times with wash buffer, then add blocking buffer and incubate for 30 minutes at 37°C.

-

Integrase Binding: Wash the plate three times with reaction buffer. Add the diluted HIV-1 integrase enzyme and incubate for 30 minutes at 37°C.

-

Inhibitor Addition: Wash the plate three times with reaction buffer. Add the test inhibitor compounds at various concentrations.

-

Strand Transfer Reaction: Add the Target Substrate (TS) DNA to each well and incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.

-

Detection: Wash the plate five times with wash buffer. Add the HRP-conjugated antibody that recognizes the modified TS DNA and incubate for 30 minutes at 37°C.

-

Substrate Addition and Reading: Wash the plate five times. Add TMB substrate and incubate for 10 minutes at room temperature. Add stop solution and read the absorbance at 450 nm.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration compared to the no-inhibitor control and determine the IC50 value.

Cell-Based HIV-1 Entry Inhibition Assay (Pseudovirus Reporter Assay)

This protocol describes a cell-based assay using pseudotyped HIV-1 particles containing a reporter gene (e.g., luciferase or GFP) to measure the inhibition of viral entry.

Materials and Reagents:

-

HEK293T cells

-

Target cells (e.g., TZM-bl cells expressing CD4, CCR5, and CXCR4)

-

HIV-1 packaging plasmid (e.g., pSG3ΔEnv)

-

HIV-1 Env expression plasmid (e.g., from a specific HIV-1 strain)

-

Reporter plasmid (e.g., pNL4-3.Luc.R-E-)

-

Transfection reagent

-

Cell culture medium (DMEM with 10% FBS)

-

Test inhibitor compounds

-

Luciferase assay reagent

-

Luminometer

Protocol Workflow:

Procedure:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the Env expression plasmid, and the reporter plasmid using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours.

-

Harvest the cell culture supernatant containing the pseudovirus particles.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

-

Infection and Inhibition:

-

Seed target cells (e.g., TZM-bl) in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the target cells with serial dilutions of the test inhibitor compounds for 1 hour at 37°C.

-

Add the pseudovirus supernatant to the wells.

-

Incubate for 48-72 hours at 37°C.

-

-

Reporter Gene Assay:

-

Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Analysis:

-

Calculate the percent inhibition of viral entry for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the EC50 value from the dose-response curve.

-

Conclusion

The assays described in these application notes provide robust and reliable methods for the in vitro evaluation of HIV-1 inhibitor efficacy. The choice of assay will depend on the specific target of the inhibitor being tested. By following these detailed protocols, researchers can obtain consistent and reproducible data to advance the development of novel antiretroviral therapies.

References

- 1. niaid.nih.gov [niaid.nih.gov]

- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro inhibition of human immunodeficiency virus (HIV) type 1 replication by C2 symmetry-based HIV protease inhibitors as single agents or in combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. In vitro anti-HIV-1 activity of salicylidene acylhydrazide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. abcam.co.jp [abcam.co.jp]

Application Notes and Protocols for Cell-Based Assays of HIV-1 Maturation Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key cell-based assays to evaluate the activity of HIV-1 maturation inhibitors. The protocols are intended to guide researchers in the screening and characterization of novel therapeutic agents that target the final, critical step of the viral lifecycle.

Introduction to HIV-1 Maturation and its Inhibition

Human Immunodeficiency Virus type 1 (HIV-1) maturation is an essential process that occurs after the virus particle has budded from the host cell.[1][2] This process involves the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease, leading to a dramatic morphological rearrangement within the virion.[1][2][3] The immature, non-infectious particle transforms into a mature, infectious virion characterized by a condensed, conical core.[1][4]

Maturation inhibitors are a class of antiretroviral drugs that specifically interfere with this process.[5][6] Unlike protease inhibitors that target the active site of the protease enzyme, maturation inhibitors typically bind to the Gag polyprotein itself.[5][6] This binding event, often at the cleavage site between the capsid (CA) and the spacer peptide 1 (SP1), prevents the final proteolytic cleavage.[1][7] The result is the production of non-infectious, immature virus particles, thus halting the spread of the virus.[5][7][8] Bevirimat (BVM) is a well-characterized first-generation maturation inhibitor.[8][9]

Key Cell-Based Assays for Maturation Inhibitor Activity

Several cell-based assays are crucial for the discovery and characterization of HIV-1 maturation inhibitors. These assays are designed to measure different aspects of the inhibitor's effect on the viral lifecycle, from reducing viral protein production to inhibiting infectivity. The primary assays detailed below are:

-

HIV-1 p24 Antigen Capture ELISA: To quantify the amount of viral capsid protein (p24) produced.

-

MT-4 Cell-Based HIV-1 Infectivity Assay: To determine the inhibitor's ability to block viral infection of a susceptible T-cell line.

-

Gag Processing Assay (Western Blot): To directly visualize the inhibition of Gag polyprotein cleavage.

Protocol 1: HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a reliable indicator of virus production. A decrease in p24 levels in the presence of a compound suggests antiviral activity.

Materials

-

96-well ELISA plates (high-binding)

-

HIV-1 p24 ELISA kit (commercial kits from various suppliers are available, e.g., PerkinElmer, Abcam, ZeptoMetrix)[10][11][12]

-

Recombinant HIV-1 p24 protein standard

-

Cell culture supernatant from HIV-1 infected cells treated with maturation inhibitors

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 3% BSA)

-

Capture antibody (monoclonal anti-p24)

-

Detection antibody (biotinylated polyclonal or monoclonal anti-p24)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader capable of measuring absorbance at 450 nm

Experimental Workflow

Caption: Workflow for the HIV-1 p24 Antigen Capture ELISA.

Procedure

-

Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C or for 2 hours at 37°C.[13]

-

Washing: Aspirate the coating solution and wash the plate three times with wash buffer.[13]

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]

-

Washing: Wash the plate three times with wash buffer.

-

Sample and Standard Addition: Prepare serial dilutions of the p24 standard protein. Add the standards and cell culture supernatant samples (potentially diluted) to the wells.[10] Incubate for 2 hours at 37°C.[10]

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.[12]

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[11]

-

Analysis: Generate a standard curve from the absorbance values of the p24 standards. Use this curve to calculate the concentration of p24 in the samples.

Protocol 2: MT-4 Cell-Based HIV-1 Infectivity Assay

This assay measures the ability of a compound to inhibit HIV-1 infection of the MT-4 human T-cell line, which is highly susceptible to HIV-1 induced cytopathic effects.[14][15] Inhibition of viral replication is assessed by measuring cell viability.

Materials

-

MT-4 cells

-

HIV-1 viral stock (e.g., IIIB or NL4-3 strain)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

-

96-well cell culture plates

-

Test compounds (maturation inhibitors)

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

Plate reader (absorbance or luminescence)

Experimental Workflow

Caption: Workflow for the MT-4 cell-based HIV-1 infectivity assay.

Procedure

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of the test compounds. Add the diluted compounds to the wells containing the MT-4 cells. Include a "no drug" control.

-

Virus Infection: Add a predetermined amount of HIV-1 virus stock (e.g., 100 TCID₅₀) to each well, except for the uninfected cell control wells.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator, allowing for multiple rounds of viral replication and the development of cytopathic effects.[14][16]

-

Cell Viability Measurement: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plate for a further 2-4 hours to allow for the metabolic conversion of the reagent.

-

Data Acquisition: If using MTT, solubilize the formazan crystals and read the absorbance at the appropriate wavelength. For luminescent assays, read the luminescence.

-